molecular formula C22H20FN3O3S B2751668 1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea CAS No. 1203053-17-1

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea

Cat. No.: B2751668
CAS No.: 1203053-17-1
M. Wt: 425.48
InChI Key: SCTXCAOXVQIEGO-UHFFFAOYSA-N
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Description

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea is a useful research compound. Its molecular formula is C22H20FN3O3S and its molecular weight is 425.48. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, compounds structurally related to 1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea are explored for their potential as enzyme inhibitors and antimicrobial agents. For instance, derivatives of tetrahydroisoquinolines, such as those mentioned in Grunewald et al. (2006), are investigated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), an enzyme relevant in the synthesis of epinephrine from norepinephrine. This study highlighted the structure-activity relationship (SAR) and the impact of substituents on the enzyme inhibitory activity and selectivity, suggesting potential therapeutic applications in conditions where modulation of epinephrine production is beneficial (Grunewald et al., 2006).

Biochemistry and Pharmacology

The research extends into biochemistry and pharmacology, where the sulfonamide and carbamate derivatives of related compounds have been evaluated for antimicrobial activity. Janakiramudu et al. (2017) synthesized a series of sulfonamides and carbamates based on 3-fluoro-4-morpholinoaniline, demonstrating potent antimicrobial activity against various bacterial strains and fungi. These findings suggest the potential utility of such compounds in developing new antimicrobials (Janakiramudu et al., 2017).

Materials Science

In the realm of materials science, compounds with similar structures have been utilized in the development of high-performance materials. For example, Seo et al. (2013) discussed the synthesis of phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers for high-temperature proton exchange membrane applications. These materials exhibit excellent thermal stability and proton conductivity, making them promising for fuel cell applications (Seo et al., 2013).

Properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c23-17-9-12-20(13-10-17)30(28,29)26-14-4-5-16-8-11-19(15-21(16)26)25-22(27)24-18-6-2-1-3-7-18/h1-3,6-13,15H,4-5,14H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTXCAOXVQIEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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